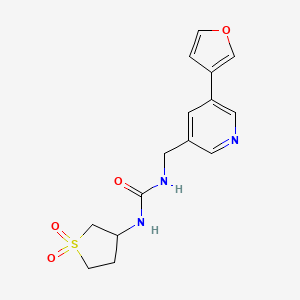

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Description

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-15(18-14-2-4-23(20,21)10-14)17-7-11-5-13(8-16-6-11)12-1-3-22-9-12/h1,3,5-6,8-9,14H,2,4,7,10H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDTZKDREWKFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Urea derivatives are extensively studied for their pharmacological and material science applications. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural Analogues

a. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)

- Key Differences :

- Implications: Sulfone vs. Aromatic Systems: The pyridine-furan system in the target compound may enhance π-π stacking interactions vs. the electron-deficient trifluoromethyl-phenyl group in 7n, which is optimized for hydrophobic binding.

b. Other Urea Derivatives

- Substituent Trends :

- Electron-withdrawing groups (e.g., -CF3, -Cl in 7n) are common in kinase inhibitors to modulate binding affinity.

- Hybrid heterocycles (e.g., pyridine-furan in the target compound) are emerging in antimicrobial and anti-inflammatory agents due to dual hydrogen-bonding and aromatic interactions.

Physicochemical and Pharmacokinetic Properties

- logP : The sulfone group likely reduces lipophilicity (lower logP) compared to 7n, which has a highly lipophilic trifluoromethyl group.

- Solubility : Increased polarity from the sulfone may enhance aqueous solubility, a common trend in sulfone-containing drugs.

- Metabolic Stability : The absence of a thioether (prone to oxidation) in the target compound suggests improved metabolic stability vs. 7n.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.